tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2,5-dichlorothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,5-dichlorothiazole. One common method includes the use of a palladium-catalyzed cross-coupling reaction. In this process, tert-butyl carbamate is reacted with an aryl halide (such as 2,5-dichlorothiazole) in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the carbamate moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can produce reduced carbamate compounds.
Scientific Research Applications
tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different substituents on the nitrogen atom.
Phenyl carbamate: A related compound with a phenyl group instead of a thiazole ring.
Uniqueness
tert-Butyl (2,5-dichlorothiazol-4-yl)carbamate is unique due to the presence of the 2,5-dichlorothiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C8H10Cl2N2O2S |
---|---|
Molecular Weight |
269.15 g/mol |
IUPAC Name |
tert-butyl N-(2,5-dichloro-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H10Cl2N2O2S/c1-8(2,3)14-7(13)12-5-4(9)15-6(10)11-5/h1-3H3,(H,12,13) |
InChI Key |
PBKJEXDLDLLHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.